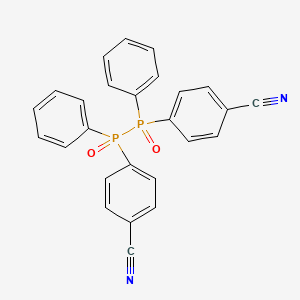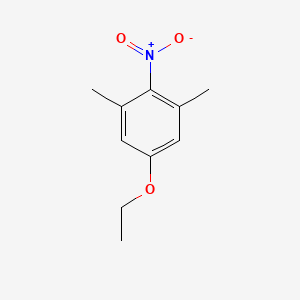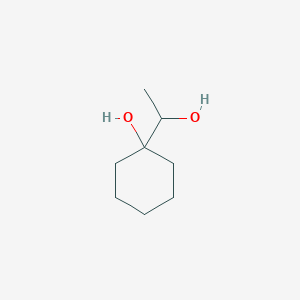
(Cyclopentylimino)(triphenyl)-lambda~5~-phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentanamine,N-(triphenylphosphoranylidene)- is a chemical compound with the molecular formula C23H24NP. It is a derivative of cyclopentanamine, where the amine group is bonded to a triphenylphosphoranylidene group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentanamine,N-(triphenylphosphoranylidene)- typically involves the reaction of cyclopentanamine with triphenylphosphine and a suitable halogenating agent. One common method is to react cyclopentanamine with triphenylphosphine in the presence of a halogenating agent such as bromine or iodine. The reaction is usually carried out in an inert solvent like dichloromethane or tetrahydrofuran under controlled temperature conditions .
Industrial Production Methods
Industrial production methods for Cyclopentanamine,N-(triphenylphosphoranylidene)- are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and solvents, and optimizing reaction conditions for higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopentanamine,N-(triphenylphosphoranylidene)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentanone derivatives, while reduction could produce cyclopentylamine derivatives .
Applications De Recherche Scientifique
Cyclopentanamine,N-(triphenylphosphoranylidene)- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various cyclopentane derivatives.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Mécanisme D'action
The mechanism of action of Cyclopentanamine,N-(triphenylphosphoranylidene)- involves its interaction with molecular targets through its amine and phosphoranylidene groups. These interactions can lead to various biochemical pathways being activated or inhibited. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentylamine: A simpler amine derivative of cyclopentane.
Triphenylphosphine: A common reagent in organic synthesis, often used in the preparation of phosphoranylidene derivatives.
Uniqueness
Cyclopentanamine,N-(triphenylphosphoranylidene)- is unique due to the presence of both cyclopentylamine and triphenylphosphoranylidene groups in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile reagent in organic synthesis .
Propriétés
Numéro CAS |
85903-63-5 |
|---|---|
Formule moléculaire |
C23H24NP |
Poids moléculaire |
345.4 g/mol |
Nom IUPAC |
cyclopentylimino(triphenyl)-λ5-phosphane |
InChI |
InChI=1S/C23H24NP/c1-4-14-21(15-5-1)25(22-16-6-2-7-17-22,23-18-8-3-9-19-23)24-20-12-10-11-13-20/h1-9,14-20H,10-13H2 |
Clé InChI |
YFSSJDDDNPOUHP-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)N=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-Chlorofuro[3,4-b]pyridine-5,7-dione](/img/structure/B13985355.png)

![2-[(Diphenylmethylene)amino]acetamide](/img/structure/B13985361.png)


![5-(aminomethyl)-3-methylbenzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B13985379.png)

![3-chloro-4-[di(propan-2-yl)amino]-7,8-dihydro-5H-thiopyrano[4,3-b]pyran-2-one](/img/structure/B13985391.png)

![[4,5-Dihydroxy-6-(hydroxymethyl)-2-[2-(hydroxymethyl)phenoxy]oxan-3-yl] benzoate](/img/structure/B13985397.png)

